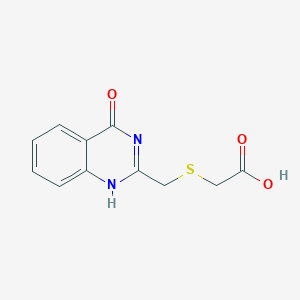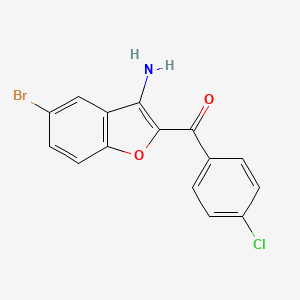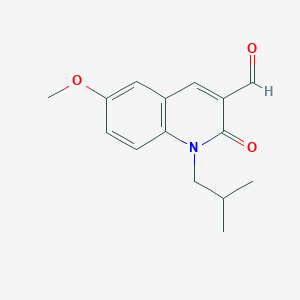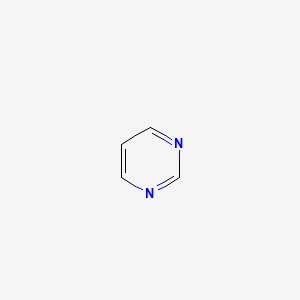![molecular formula C9H9ClN2 B7760810 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B7760810.png)
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine
Vue d'ensemble
Description
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine is an organochlorine compound . It is a member of pyridines and an organochlorine compound . It is a conjugate base of a 2-(chloromethyl)pyridinium .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The crystal structure of 2-(chloromethyl)pyridine consists of a pyridine core bearing a chloromethyl group . The molecular formula is C6H6ClN .Chemical Reactions Analysis
This compound is involved in several chemical reactions. For instance, it is used in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .Physical And Chemical Properties Analysis
The molecular weight of 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine is 203.07 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The exact mass is 202.0064537 g/mol .Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Activities : The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, closely related to the compound , has been reported. These acids showed potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).
Synthesis and Green Metric Evaluation : A study focused on the synthesis of a related compound, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, which is an intermediate in the synthesis of Dexlansoprazole, a drug used for treating gastroesophageal reflux disease (GERD). The study evaluated the green metrics of the synthesis process (Gilbile et al., 2017).
Reactivity Studies in SRN1 Reactions : The reactivity of 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, a compound structurally similar to the one of interest, was explored in SRN1 reactions with various nucleophiles. This study provides insights into the reactivities of different electrophile halides (Vanelle et al., 2008).
Antibacterial Potency : Research on new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives, which include a structure similar to the target compound, showed remarkable antibacterial activities. This suggests potential applications in developing new antibacterial agents (Althagafi & Abdel‐Latif, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-7-2-3-9-11-8(4-10)6-12(9)5-7/h2-3,5-6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRNFKAZHXWINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-Amino-4-(4-methylphenyl)-1,3-thiazol-3-ium-5-yl]acetate](/img/structure/B7760775.png)







